Tert-butyl (3-cyano-1H-indol-6-YL)carbamate
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Overview
Description
Tert-butyl (3-cyano-1H-indol-6-yl)carbamate is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyano-1H-indol-6-yl)carbamate typically involves the reaction of 3-cyanoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-cyano-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Tert-butyl (3-cyano-1H-indol-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyano-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a cyano group and tert-butyl ester, used in chemoselective reactions.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A similar compound with an amine group instead of a cyano group.
Uniqueness
Tert-butyl (3-cyano-1H-indol-6-yl)carbamate is unique due to its indole core structure, which is known for its biological activity and versatility in organic synthesis. The presence of both a cyano group and a tert-butyl carbamate group allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-1H-indol-6-yl)carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(7-15)8-16-12(11)6-10/h4-6,8,16H,1-3H3,(H,17,18) |
InChI Key |
QEQWAKUBQUBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN2)C#N |
Origin of Product |
United States |
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